molecular formula C10H9F3O2 B3230744 3-Ethoxy-5-(trifluoromethyl)benzaldehyde CAS No. 1310416-64-8

3-Ethoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3230744
CAS No.: 1310416-64-8
M. Wt: 218.17 g/mol
InChI Key: SVBGXSKCGXZSES-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₉F₃O₂, with a molecular weight of 224.17 g/mol. The ethoxy group introduces electron-donating effects, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic environment that influences reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9-4-7(6-14)3-8(5-9)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBGXSKCGXZSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where an ethoxybenzene derivative is reacted with a trifluoromethylating agent under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

3-Ethoxy-5-(trifluoromethyl)benzaldehyde serves as an important building block in organic synthesis. Its structure allows for various reactions, including:

  • Aldol Condensation: The compound can participate in aldol reactions to form β-hydroxy aldehydes or ketones.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group enhances electrophilicity, making it a suitable substrate for further functionalization.

Pharmaceutical Development

The compound is investigated for its potential use in pharmaceuticals due to its unique chemical properties:

  • Antimicrobial Activity: Studies have shown that derivatives of trifluoromethylbenzaldehydes exhibit antimicrobial properties, making them candidates for new antibiotics.
  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes, which is crucial in drug design targeting metabolic pathways.

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as:

  • Pesticide Intermediate: Its derivatives are being studied for effectiveness against agricultural pests, contributing to the development of safer and more effective pesticides.
  • Herbicide Development: The compound's reactivity allows it to be transformed into herbicidal agents that target specific weed species.

Case Study 1: Synthesis of Trifluoromethylpyridine Derivatives

A study published in J-Pestics details the synthesis of trifluoromethylpyridine derivatives using this compound as a starting material. The research highlights the compound's role in creating novel agrochemicals with enhanced efficacy against pests while minimizing environmental impact .

Case Study 2: Antimicrobial Screening

In another study focusing on the pharmaceutical applications of trifluoromethyl compounds, researchers synthesized derivatives from this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated promising activity, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
3-Ethoxy-5-(trifluoromethyl)benzaldehyde C₁₀H₉F₃O₂ 224.17 -OCH₂CH₃ (3), -CF₃ (5) Intermediate for bioactive molecules
3-Fluoro-5-(trifluoromethyl)benzaldehyde C₈H₄F₄O 196.11 -F (3), -CF₃ (5) Fluorinated drug synthesis
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 Pyridine ring, -CF₃ (5) Cross-coupling reactions
3-Bromo-5-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O 261.02 -Br (3), -CF₃ (5) Agrochemical intermediates
3-Fluoro-5-(methoxymethoxy)benzaldehyde C₉H₈F₂O₃ 202.16 -F (3), -OCH₂OCH₃ (5) Solubility in polar solvents

Biological Activity

3-Ethoxy-5-(trifluoromethyl)benzaldehyde, a compound characterized by its unique trifluoromethyl group, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of benzaldehyde with an ethoxy group and a trifluoromethyl group attached to the aromatic ring. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity. The compound can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions involving benzylzinc halides .

The trifluoromethyl group enhances the compound's interaction with biological targets, often increasing potency compared to non-fluorinated analogs. This group can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to proteins or nucleic acids. The ethoxy group may also influence the compound's solubility and permeability across biological membranes, thereby affecting its bioavailability.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and C. albicans. The MIC values for these compounds can be as low as 4.88 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. In one study, related trifluoromethyl-containing compounds were tested against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that these compounds had IC50 values better than Doxorubicin, a standard chemotherapeutic agent . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several trifluoromethyl-containing compounds for their antibacterial activity against B. mycoides, E. coli, and C. albicans. The most active compound exhibited an MIC of 4.88 µg/mL, indicating strong antimicrobial properties .
  • Anticancer Activity : In another investigation, a series of compounds similar to this compound were tested against eight human cancer cell lines. Results showed that certain derivatives had IC50 values of 22.4 µM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 µM) .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE. coli4.88 µg/mL
AnticancerPACA222.4 µM
A549Better than Doxorubicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
3-Ethoxy-5-(trifluoromethyl)benzaldehyde

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